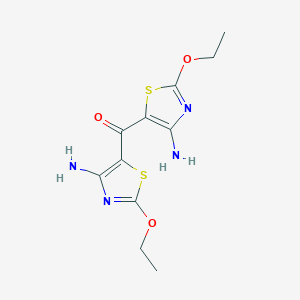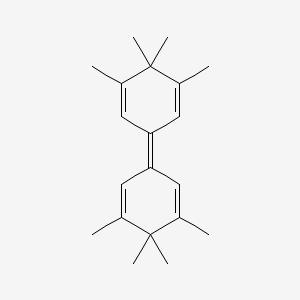
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is a complex organic compound. Its structure suggests it belongs to the class of cyclohexadienes, which are derivatives of cyclohexane with two double bonds. The presence of multiple methyl groups indicates it is highly substituted, which could influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene likely involves multiple steps, including the formation of the cyclohexadiene ring and subsequent methylation. Typical conditions might include:
Cyclization reactions: Using catalysts like acids or bases to form the cyclohexadiene ring.
Methylation: Introduction of methyl groups using reagents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or alcohols.
Reduction: Reduction could lead to the formation of more saturated compounds.
Substitution: The methyl groups might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted cyclohexadienes, alcohols, ketones, or fully saturated cyclohexane derivatives.
Applications De Recherche Scientifique
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving cyclohexadiene derivatives.
Medicine: Investigating its pharmacological properties or as a scaffold for drug development.
Industry: Possible use in the production of polymers, resins, or other materials.
Mécanisme D'action
The mechanism of action would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexadiene: The parent compound with fewer methyl groups.
Tetramethylcyclohexadiene: A simpler derivative with fewer substitutions.
Hexamethylbenzene: A fully methylated aromatic compound.
Uniqueness
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is unique due to its specific substitution pattern, which could confer distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
89549-24-6 |
|---|---|
Formule moléculaire |
C20H28 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,5,6,6-tetramethyl-3-(3,4,4,5-tetramethylcyclohexa-2,5-dien-1-ylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C20H28/c1-13-9-17(10-14(2)19(13,5)6)18-11-15(3)20(7,8)16(4)12-18/h9-12H,1-8H3 |
Clé InChI |
FHBOFEAUHUPIJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C(C(=C2)C)(C)C)C)C=C(C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


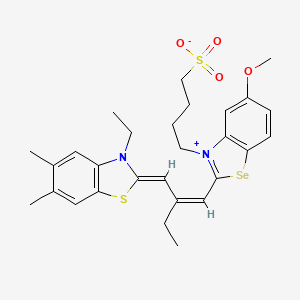
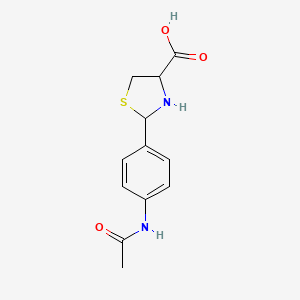
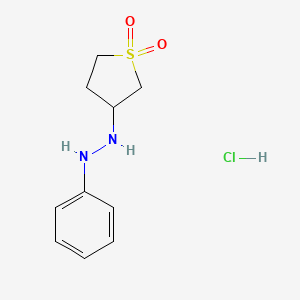
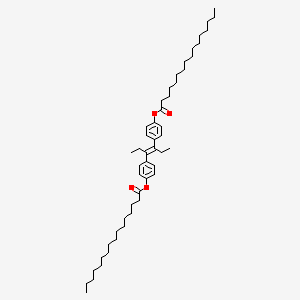
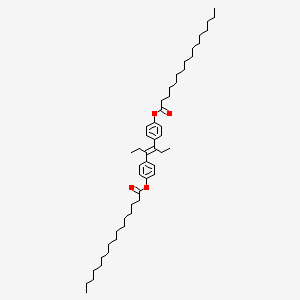
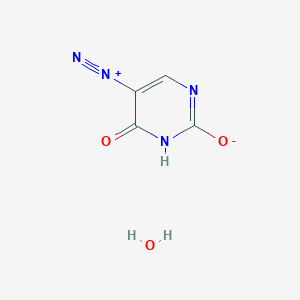
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
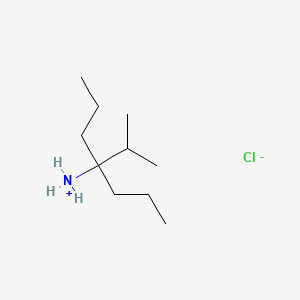
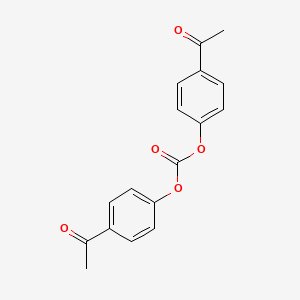
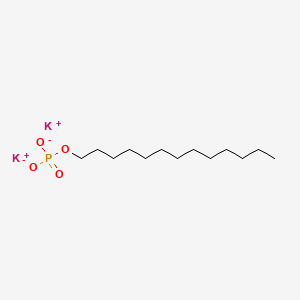
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)

![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
